naphthalen-2-yl thiophene-2-carboxylate
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Overview
Description
Naphthalen-2-yl thiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives It consists of a naphthalene ring fused with a thiophene ring through a carboxylate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-2-yl thiophene-2-carboxylate typically involves the esterification of thiophene-2-carboxylic acid with naphthalen-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete esterification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The naphthalene ring can be reduced to form dihydronaphthalene derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Electrophilic reagents such as halogens or nitro compounds; reactions are often conducted in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydronaphthalene derivatives.
Substitution: Halogenated or nitro-substituted this compound.
Scientific Research Applications
Naphthalen-2-yl thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of naphthalen-2-yl thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylate derivatives: Compounds with similar thiophene-carboxylate structures but different substituents on the naphthalene ring.
Naphthalene derivatives: Compounds with naphthalene rings substituted with various functional groups.
Uniqueness
Naphthalen-2-yl thiophene-2-carboxylate is unique due to the combination of the naphthalene and thiophene rings, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
naphthalen-2-yl thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2S/c16-15(14-6-3-9-18-14)17-13-8-7-11-4-1-2-5-12(11)10-13/h1-10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APNMIWFFBATZDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does 2-Thiophenecarboxylic acid, 2-naphthyl ester interact with hydrogen sulfide, and what are the observable effects?
A1: While the exact mechanism of interaction isn't fully detailed in the provided research abstract [], it states that the addition of H2S to a solution containing probe 1 results in a visible color change from colorless to yellow. This color change intensifies with increasing H2S concentrations, allowing for visual detection and quantification of H2S levels []. This suggests a chemical reaction occurs between probe 1 and H2S, likely involving the thiophene or carboxylate functional groups, leading to a change in the molecule's electronic structure and, consequently, its light absorption properties.
Q2: What is the sensitivity of 2-Thiophenecarboxylic acid, 2-naphthyl ester for detecting hydrogen sulfide?
A2: The research indicates that probe 1 can detect H2S at concentrations as low as 0.10 μM []. This detection limit highlights the probe's sensitivity and potential for use in applications where even minute quantities of H2S need to be detected, such as in the analysis of wine samples as demonstrated in the research [].
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